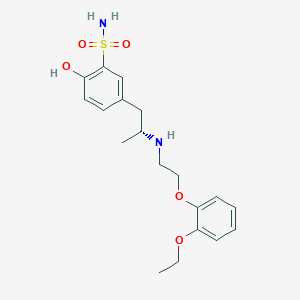![molecular formula C47H65N3O21 B12757589 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate CAS No. 93891-81-7](/img/structure/B12757589.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid involves the resolution of racemic tartaric acid using chiral resolving agents such as (L)-(+)-tartaric acid . The preparation of the yohimban derivative involves multiple steps, including the protection of functional groups, selective reductions, and esterification reactions. The final step involves the coupling of the yohimban derivative with (2R,3R)-2,3-dihydroxybutanedioic acid under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups in the yohimban derivative can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a chiral resolving agent and a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .
Biology
In biology, the compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine
In medicine, the yohimban derivative component of the compound is explored for its potential therapeutic effects, including its role as an alpha-2 adrenergic receptor antagonist. This makes it a candidate for the treatment of conditions such as hypertension and erectile dysfunction .
Industry
In the industry, the compound is used as a chelating agent in various applications, including water treatment, food preservation, and pharmaceuticals. Its ability to bind metal ions enhances its utility in these fields .
作用機序
The mechanism of action of the yohimban derivative involves its interaction with alpha-2 adrenergic receptors, leading to the inhibition of norepinephrine release. This results in vasodilation and reduced blood pressure. The (2R,3R)-2,3-dihydroxybutanedioic acid component acts as a chelating agent, binding metal ions and preventing their participation in unwanted chemical reactions .
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid with similar chemical properties but different biological activities.
Yohimbine: A structurally similar alkaloid with alpha-2 adrenergic receptor antagonist activity.
Methyl (1R,15S,17S,18R,19S,20S)-3-[2-(dimethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate: A derivative with a dimethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of this compound lies in its combination of a chiral resolving agent and a bioactive yohimban derivative. This dual functionality enhances its utility in various scientific and industrial applications, making it a valuable compound for research and development .
特性
CAS番号 |
93891-81-7 |
|---|---|
分子式 |
C47H65N3O21 |
分子量 |
1008.0 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate |
InChI |
InChI=1S/C39H53N3O9.2C4H6O6/c1-9-40(10-2)15-16-42-29-20-25(45-3)11-12-26(29)27-13-14-41-22-24-19-33(37(49-7)34(39(44)50-8)28(24)21-30(41)35(27)42)51-38(43)23-17-31(46-4)36(48-6)32(18-23)47-5;2*5-1(3(7)8)2(6)4(9)10/h11-12,17-18,20,24,28,30,33-34,37H,9-10,13-16,19,21-22H2,1-8H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t24-,28+,30-,33+,34+,37+;2*1-,2-/m111/s1 |
InChIキー |
HWONZBLCCYCFQB-QFJUQUIASA-N |
異性体SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


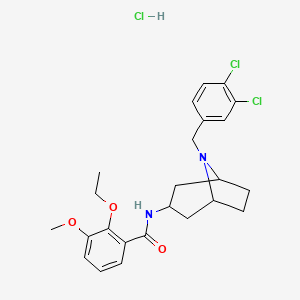

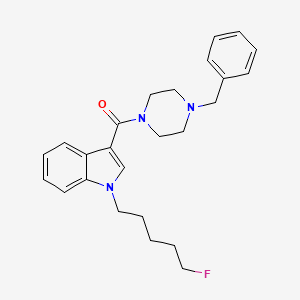




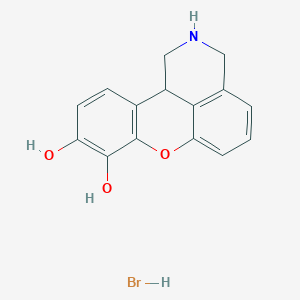
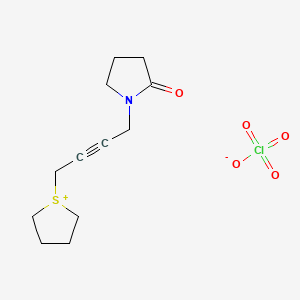
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)



